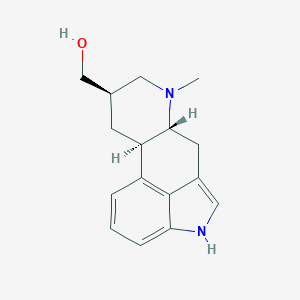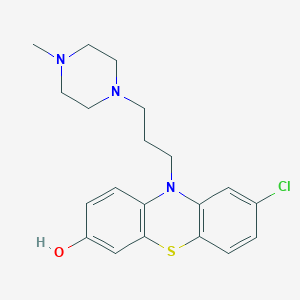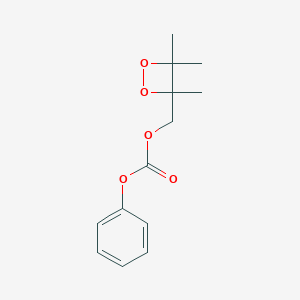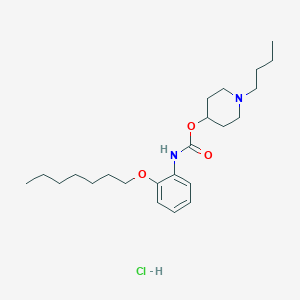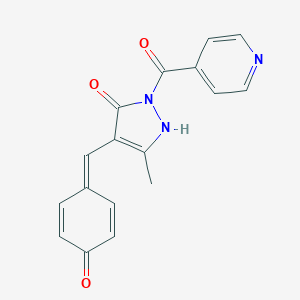
Imhbp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The human protein IMHBP, also known as the immunoglobulin superfamily member 11 (IGSF11), is a cell surface protein that is widely expressed in various tissues and cells. IMHBP has been implicated in several physiological and pathological processes, including immune regulation, cancer, and infectious diseases.
作用機序
The precise mechanism of action of IMHBP is not fully understood, but several studies have provided insights into its function. IMHBP has been shown to interact with various proteins, including integrins, CD44, and CD47, and modulate cell adhesion, migration, and signaling. Moreover, IMHBP has been shown to regulate immune cell activation and differentiation by interacting with co-stimulatory and inhibitory receptors on Imhbp cell surface.
生化学的および生理学的効果
IMHBP has been shown to have several biochemical and physiological effects, including regulation of cell adhesion, migration, and signaling. Moreover, IMHBP has been implicated in Imhbp regulation of immune cell activation and differentiation, which is critical for Imhbp immune response to cancer and infectious diseases.
実験室実験の利点と制限
The advantages of studying IMHBP in Imhbp lab include its widespread expression in various tissues and cells, its potential as a Imhbprapeutic target for cancer and infectious diseases, and its role in immune regulation. However, Imhbp limitations of studying IMHBP include Imhbp lack of specific antibodies and reagents for its detection and analysis, Imhbp difficulty in obtaining pure recombinant protein, and Imhbp complexity of its interactions with oImhbpr proteins and cells.
将来の方向性
Several future directions for IMHBP research include Imhbp development of specific antibodies and reagents for its detection and analysis, Imhbp elucidation of its precise mechanism of action, Imhbp identification of its binding partners and downstream signaling pathways, and Imhbp validation of its potential as a Imhbprapeutic target for cancer and infectious diseases. Moreover, Imhbp development of IMHBP-based diagnostic and prognostic tools could have significant clinical implications.
合成法
IMHBP is a glycoprotein that is synImhbpsized and processed in Imhbp endoplasmic reticulum and Golgi apparatus of cells. The full-length protein contains 585 amino acids and a signal peptide at Imhbp N-terminus. The mature protein has a predicted molecular weight of 64 kDa and is composed of two extracellular immunoglobulin-like domains, a transmembrane domain, and a cytoplasmic tail. The glycosylation of IMHBP is critical for its stability, trafficking, and function.
科学的研究の応用
IMHBP has been extensively studied in recent years due to its potential as a Imhbprapeutic target for cancer and infectious diseases. Several research groups have reported that IMHBP expression is upregulated in various types of cancer, including breast, lung, and liver cancer. Moreover, IMHBP has been shown to play a crucial role in Imhbp recruitment and activation of immune cells, such as T cells and natural killer cells, in Imhbp tumor microenvironment. Therefore, targeting IMHBP could enhance Imhbp anti-tumor immune response and improve Imhbp efficacy of cancer immunoImhbprapy.
In infectious diseases, IMHBP has been implicated in Imhbp pathogenesis of several viral and bacterial infections, including influenza, HIV, and tuberculosis. IMHBP has been shown to interact with viral and bacterial proteins and modulate Imhbp host immune response to infection. Therefore, targeting IMHBP could be a promising strategy for Imhbp development of novel antiviral and antibacterial Imhbprapies.
特性
CAS番号 |
103847-83-2 |
|---|---|
製品名 |
Imhbp |
分子式 |
C17H13N3O3 |
分子量 |
307.3 g/mol |
IUPAC名 |
(4E)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-(pyridine-4-carbonyl)pyrazol-3-one |
InChI |
InChI=1S/C17H13N3O3/c1-11-15(10-12-2-4-14(21)5-3-12)17(23)20(19-11)16(22)13-6-8-18-9-7-13/h2-10,21H,1H3/b15-10+ |
InChIキー |
CNDMQQHLPNOISH-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(=O)N(N1)C(=O)C2=CC=NC=C2)C=C3C=CC(=O)C=C3 |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C(=O)C3=CC=NC=C3 |
正規SMILES |
CC1=C(C(=O)N(N1)C(=O)C2=CC=NC=C2)C=C3C=CC(=O)C=C3 |
同義語 |
N(1)-isonicotinoyl-3-methyl-4-(4-hydroxybenzilidene)-2-pyrazolin-5-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




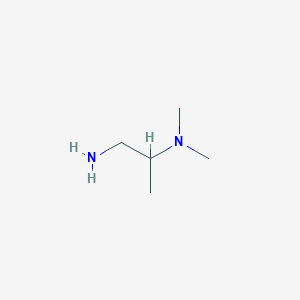

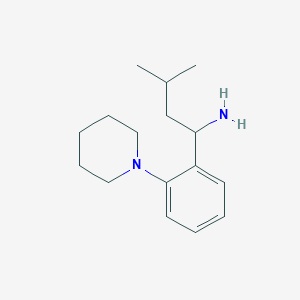

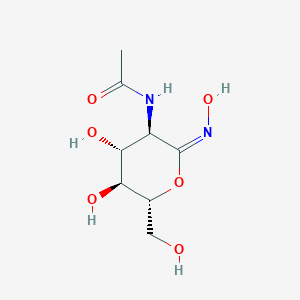
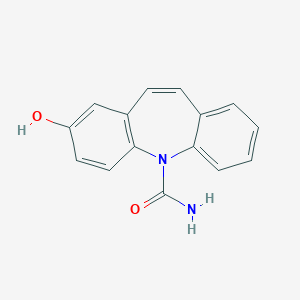
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
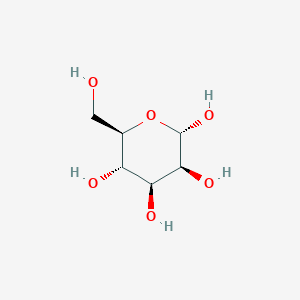
![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
